molecular formula C7H10O5S B6174668 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid CAS No. 2680529-00-2

5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid

Cat. No.: B6174668
CAS No.: 2680529-00-2
M. Wt: 206.2
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Description

5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid has been studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological processes.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and coatings. Its unique properties may offer advantages in various applications, such as corrosion resistance and material stability.

Mechanism of Action

The mechanism by which 5,5-dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents and functional groups.

  • Furan derivatives: Compounds containing the furan ring structure are structurally similar but lack the sulfur atom present in thiophenes.

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Properties

CAS No.

2680529-00-2

Molecular Formula

C7H10O5S

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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